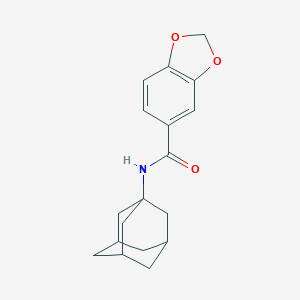![molecular formula C14H9F6NO2S B263407 3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B263407.png)
3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide, also known as TFMPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. It is a sulfonamide derivative that contains two trifluoromethyl groups, which are known for their unique properties and potential therapeutic benefits.
作用機序
The mechanism of action of 3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of the target enzymes and receptors. For example, 3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme and preventing the conversion of carbon dioxide to bicarbonate. Similarly, 3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been shown to inhibit the activity of cyclooxygenase by blocking the conversion of arachidonic acid to prostaglandins.
Biochemical and Physiological Effects:
3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been shown to exhibit various biochemical and physiological effects, depending on the target enzyme or receptor. For example, the inhibition of carbonic anhydrase by 3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide can lead to a decrease in the production of bicarbonate, which can affect the pH balance in the body. Similarly, the inhibition of cyclooxygenase by 3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide can lead to a decrease in the production of prostaglandins, which are involved in inflammation and pain.
実験室実験の利点と制限
3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for the target enzymes and receptors. However, 3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide also has some limitations, such as its potential toxicity and low solubility in water. These limitations can be addressed by optimizing the experimental conditions, such as using appropriate solvents and concentrations.
将来の方向性
There are several future directions for the research on 3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide, including:
1. Development of 3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide-based drugs for the treatment of various diseases, such as cancer, inflammation, and cardiovascular disorders.
2. Investigation of the mechanism of action of 3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide on the target enzymes and receptors, using advanced techniques such as X-ray crystallography and molecular dynamics simulations.
3. Optimization of the synthesis method of 3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide, to improve the yield and purity of the compound.
4. Evaluation of the toxicity and pharmacokinetics of 3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide, to assess its potential as a drug candidate.
5. Exploration of the potential of 3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide as a tool compound for the study of the target enzymes and receptors, using techniques such as activity-based protein profiling.
In conclusion, 3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is a promising compound for the development of drugs for the treatment of various diseases. Its unique properties and potential therapeutic benefits make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and evaluate its potential as a drug candidate.
合成法
The synthesis of 3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide involves the reaction of 3-(trifluoromethyl)aniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, resulting in the formation of 3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
科学的研究の応用
3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit inhibitory activity against various enzymes and receptors, including carbonic anhydrase, cyclooxygenase, and adenosine receptors. These activities make 3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide a promising candidate for the development of drugs for the treatment of various diseases, such as cancer, inflammation, and cardiovascular disorders.
特性
製品名 |
3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide |
|---|---|
分子式 |
C14H9F6NO2S |
分子量 |
369.28 g/mol |
IUPAC名 |
3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C14H9F6NO2S/c15-13(16,17)9-3-1-5-11(7-9)21-24(22,23)12-6-2-4-10(8-12)14(18,19)20/h1-8,21H |
InChIキー |
ABOLSSSSSTUCAL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C(F)(F)F |
正規SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-Cyclohexylethoxy)methyl]piperidine](/img/structure/B263324.png)


![Methyl 3-{[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B263340.png)

![1-[3-(Benzyloxy)benzoyl]-4-methylpiperidine](/img/structure/B263345.png)




![[1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone](/img/structure/B263356.png)


